molecular formula C8H8N4 B1598933 2-(1H-1,2,4-triazol-5-yl)aniline CAS No. 6219-58-5

2-(1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1598933
CAS RN: 6219-58-5
M. Wt: 160.18 g/mol
InChI Key: NYMHNGVJCDTDPP-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the CAS Number: 6219-58-5 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-(1H-1,2,4-triazol-5-yl)aniline .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-5-yl)aniline”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for “2-(1H-1,2,4-triazol-5-yl)aniline” is 1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group.


Physical And Chemical Properties Analysis

“2-(1H-1,2,4-triazol-5-yl)aniline” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
    • Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
    • Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
  • Broad Therapeutic Applications

    • Field: Molecular Biosciences
    • Application: Both 1,2,3- and 1,2,4-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • Method: Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
    • Results: These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
  • Antifungal Activity

    • Field: Agricultural Science
    • Application: The combination of tacrolimus with substances of agricultural importance and two novel triazoles, including 2-(1H-1,2,4-triazol-5-yl)aniline, has been investigated to enhance antifungal activity .
    • Method: The impact of dosage on inhibition was characterized .
    • Results: The study aimed to choose more eco-friendly substances .
  • Antibacterial and Antifungal Agents

    • Field: Medicinal Chemistry
    • Application: Several 1,2,3-triazoles have proven to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
    • Method: The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
    • Results: These compounds have shown significant potential in various fields .
  • Inhibition of Cancer Cell Proliferation

    • Field: Cancer Research
    • Application: Certain compounds, including 2 and 14, have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
    • Method: The cytotoxic effects of these compounds were evaluated against normal cells (RPE-1) compared with doxorubicin .
    • Results: The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells .
  • Enhancement of Antifungal Activity

    • Field: Agricultural Science
    • Application: The calcineurin inhibitor tacrolimus has been used in combination with the commercial fungicides cyproconazole and hymexazol, as well as with two earlier reported novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines, against the fungi Aspergillus niger, Colletotrichum higginsianum, Fusarium oxysporum and the oomycete Phytophthora infestans .
    • Method: When tacrolimus was added in a concentration range from 0.25 to 25 mg/L to the tested antifungals (at a fixed concentration of 25 or 50 mg/L), the inhibitory activities were distinctly enhanced .
    • Results: Triazole derivative 5, (2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline), was revealed as a potent inhibitor of chitin deacetylases (CDA) of Aspergillus nidulans and A. niger .
  • Drug Discovery and Organic Synthesis

    • Field: Organic Chemistry
    • Application: 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
    • Method: The structural characteristics of 1,2,3-triazoles allow them to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
    • Results: These compounds have shown significant potential in various fields .
  • Antibacterial and Antifungal Agents

    • Field: Medicinal Chemistry
    • Application: Several 1,2,3-triazoles have proven to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
    • Method: The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
    • Results: These compounds have shown significant potential in various fields .
  • Inhibition of Cancer Cell Proliferation

    • Field: Cancer Research
    • Application: Certain compounds, including 2 and 14, have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
    • Method: The cytotoxic effects of these compounds were evaluated against normal cells (RPE-1) compared with doxorubicin .
    • Results: The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells .
  • Field: Agricultural Science
  • Application: The calcineurin inhibitor tacrolimus has been used in combination with the commercial fungicides cyproconazole and hymexazol, as well as with two earlier reported novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines, against the fungi Aspergillus niger, Colletotrichum higginsianum, Fusarium oxysporum and the oomycete Phytophthora infestans .
  • Method: When tacrolimus was added in a concentration range from 0.25 to 25 mg/L to the tested antifungals (at a fixed concentration of 25 or 50 mg/L), the inhibitory activities were distinctly enhanced .
  • Results: Triazole derivative 5, (2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline), was revealed as a potent inhibitor of chitin deacetylases (CDA) of Aspergillus nidulans and A. niger .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The future directions for “2-(1H-1,2,4-triazol-5-yl)aniline” and similar compounds could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHNGVJCDTDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392546
Record name 2-(1H-1,2,4-triazol-5-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-5-yl)aniline

CAS RN

6219-58-5
Record name 2-(1H-1,2,4-Triazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6219-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-triazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminophenyl)-1H-1,3,4-triazole
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Synthesis routes and methods

Procedure details

To a flask containing 40 gms. of 5-chloro-1,2,4-triazolo[4,3-c]quinazoline is added 800 ml. of a 10% KOH solution and the resulting mixture heated to reflux. A gentle reflux is maintained overnight after which time the mixture is neutralized to pH 7.0 with cooling and stirring by adding dropwise a 1:1 HCl solution and the resulting precipitate filtered off. The aqueous layer is washed 3 or 4 times with methylene chloride, dried and evaporated in vacuo to dryness. The residue is recrystallized from benzene/ether to obtain 5-(2-aminophenyl)-s-triazole, m.p. 145°-148° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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